molecular formula C22H18FN3O3S B14993152 4-[(4-fluorophenyl)sulfonyl]-2-(2-methylphenyl)-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine

4-[(4-fluorophenyl)sulfonyl]-2-(2-methylphenyl)-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine

Cat. No.: B14993152
M. Wt: 423.5 g/mol
InChI Key: LFTBBWNTWACRFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-FLUOROBENZENESULFONYL)-2-(2-METHYLPHENYL)-N-[(PYRIDIN-3-YL)METHYL]-1,3-OXAZOL-5-AMINE is a complex organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-FLUOROBENZENESULFONYL)-2-(2-METHYLPHENYL)-N-[(PYRIDIN-3-YL)METHYL]-1,3-OXAZOL-5-AMINE typically involves multi-step organic reactions. The process may start with the preparation of the oxazole ring, followed by the introduction of the sulfonyl, phenyl, and pyridinyl groups through various substitution reactions. Common reagents used in these reactions include fluorobenzene, sulfonyl chlorides, and pyridine derivatives. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(4-FLUOROBENZENESULFONYL)-2-(2-METHYLPHENYL)-N-[(PYRIDIN-3-YL)METHYL]-1,3-OXAZOL-5-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired outcome but often involve specific temperatures, pressures, and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new aromatic or heterocyclic groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: The compound could be investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-FLUOROBENZENESULFONYL)-2-(2-METHYLPHENYL)-N-[(PYRIDIN-3-YL)METHYL]-1,3-OXAZOL-5-AMINE involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are likely mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(4-FLUOROBENZENESULFONYL)-2-(2-METHYLPHENYL)-N-[(PYRIDIN-3-YL)METHYL]-1,3-OXAZOL-5-AMINE include other oxazole derivatives with different substituents. Examples include:

  • 4-(4-METHYLBENZENESULFONYL)-2-(2-METHYLPHENYL)-N-[(PYRIDIN-3-YL)METHYL]-1,3-OXAZOL-5-AMINE
  • 4-(4-CHLOROBENZENESULFONYL)-2-(2-METHYLPHENYL)-N-[(PYRIDIN-3-YL)METHYL]-1,3-OXAZOL-5-AMINE

Uniqueness

The uniqueness of 4-(4-FLUOROBENZENESULFONYL)-2-(2-METHYLPHENYL)-N-[(PYRIDIN-3-YL)METHYL]-1,3-OXAZOL-5-AMINE lies in its specific combination of functional groups, which may confer unique chemical and biological properties. For example, the presence of the fluorobenzene sulfonyl group may enhance its stability or reactivity compared to similar compounds with different substituents.

Properties

Molecular Formula

C22H18FN3O3S

Molecular Weight

423.5 g/mol

IUPAC Name

4-(4-fluorophenyl)sulfonyl-2-(2-methylphenyl)-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine

InChI

InChI=1S/C22H18FN3O3S/c1-15-5-2-3-7-19(15)20-26-22(30(27,28)18-10-8-17(23)9-11-18)21(29-20)25-14-16-6-4-12-24-13-16/h2-13,25H,14H2,1H3

InChI Key

LFTBBWNTWACRFA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NC(=C(O2)NCC3=CN=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.